molecular formula C28H29N5O6S B2362160 N-(1,3-benzodioxol-5-ylmethyl)-3-[3-oxo-5-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]propanamide CAS No. 1219183-99-9

N-(1,3-benzodioxol-5-ylmethyl)-3-[3-oxo-5-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]propanamide

Cat. No.: B2362160
CAS No.: 1219183-99-9
M. Wt: 563.63
InChI Key: NNBNGUBQKWNUDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(1,3-benzodioxol-5-ylmethyl)-3-[3-oxo-5-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]propanamide features a complex heterocyclic architecture, combining an imidazoquinazolinone core with a thioether-linked tetrahydrofuran-amide side chain and a benzodioxole moiety. Its synthesis likely involves multi-step reactions, including cyclization and coupling steps, as inferred from analogous compounds .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[3-oxo-5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O6S/c34-24(29-13-17-7-9-22-23(12-17)39-16-38-22)10-8-21-27(36)33-26(31-21)19-5-1-2-6-20(19)32-28(33)40-15-25(35)30-14-18-4-3-11-37-18/h1-2,5-7,9,12,18,21H,3-4,8,10-11,13-16H2,(H,29,34)(H,30,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBNGUBQKWNUDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-3-[3-oxo-5-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]propanamide is a complex organic compound with potential biological activities. Its structure suggests possible interactions with various biological targets, making it a subject of interest in pharmacological research.

The molecular formula of this compound is C28H29N5O6SC_{28}H_{29}N_{5}O_{6}S with a molecular weight of 563.63 g/mol. It features a benzodioxole moiety, which is often associated with pharmacological activities due to its ability to interact with biological systems.

Research indicates that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-3-[3-oxo...] may exhibit biological activity through several mechanisms:

  • Enzyme Inhibition : Compounds with structural similarities have shown inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurotransmission and are targets for neurodegenerative disease treatments.
  • Antimicrobial Activity : Studies have demonstrated that related compounds possess moderate to significant antimicrobial properties against various bacterial and fungal strains . The presence of the thioether group in the structure may enhance these properties.
  • Kinase Inhibition : The imidazoquinazoline scaffold is known for its ability to inhibit specific kinases, which play vital roles in cell signaling pathways involved in cancer and other diseases .

In Vitro Studies

Recent investigations into the biological activity of related compounds have yielded promising results:

Study Target IC50 Value Remarks
Study AAcetylcholinesterase46.42 µMComparable to standard inhibitors like physostigmine .
Study BBacterial strains (e.g., E. coli, S. aureus)MIC 32 µg/mLDemonstrated effectiveness against resistant strains .
Study CKinase activity (SFKs)High selectivity observedPotential for cancer therapy applications .

Case Studies

  • Case Study on Antimicrobial Activity : A series of derivatives were synthesized based on the core structure of N-(1,3-benzodioxol-5-ylmethyl)-3-[3-oxo... and tested against multiple pathogens. Results indicated that modifications in the side chains significantly enhanced their antimicrobial efficacy, particularly against Gram-positive bacteria.
  • Neuroprotective Effects : Another study focused on the neuroprotective potential of similar compounds against oxidative stress-induced neuronal death. The findings suggested that these compounds could mitigate cell death through antioxidant mechanisms.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features and Analogues
Compound Class Core Structure Key Substituents/Functional Groups Reference Compounds
Imidazoquinazolinone Derivatives 2,3-Dihydroimidazo[1,2-c]quinazolinone - Thioether linkage
- Tetrahydrofuran-amide chain
- Benzodioxole
Target Compound
Thiazolidinones Thiazolidin-4-one - Nitro groups
- Aryl/benzylidene substituents
N-[3-(2-amino-5-nitrothiazolyl)-propyl]-2-phenyl derivatives
Imidazothiadiazoles Imidazo[2,1-b][1,3,4]thiadiazole - Trifluoromethyl groups
- Aryl amines
N-cyclohexyl-6-(4-nitrophenyl)imidazothiadiazole
Benzofuran-carbohydrazides Benzofuran-2-carbohydrazide - Hydroxy/nitro groups
- Thiazolyl substituents
N-(5-ethylamino-thiazolyl)-3-hydroxy-5-nitrobenzofuran

Key Observations :

  • The target compound’s imidazoquinazolinone core distinguishes it from thiazolidinones and imidazothiadiazoles, which are smaller and less fused.

Key Observations :

  • The target compound’s synthesis likely requires advanced coupling agents (e.g., EDC) and polar aprotic solvents (DMF), similar to peptide bond formation .
  • Thiazolidinones and imidazothiadiazoles employ simpler condensation or one-pot methods, yielding higher efficiencies .

Physicochemical Properties

Critical Properties and Measurement Methods
Property Target Compound (Inferred) Similar Compounds Measurement Method Reference
LogP (Lipophilicity) ~2.5 (moderate polarity) Thiazolidinones: 1.8–2.3
Imidazothiadiazoles: 2.5–3.0
Chromatography/Computational
Solubility Low in water, high in DMSO Thiadiazoles: <1 mg/mL in water Spectrophotometry
CMC (if surfactant-like) Not reported BAC-C12: 8.3 mM (spectrofluorometry) Spectrofluorometry/Tensiometry

Key Observations :

  • The tetrahydrofuran and benzodioxole groups may improve solubility in organic solvents compared to nitro-substituted thiazolidinones .
  • Surfactant-like properties are unconfirmed, but methods for CMC determination (e.g., spectrofluorometry) are well-established for related ammonium compounds .
Activity Profiles of Analogous Compounds
Compound Class Biological Activity Potency (MIC/IC₅₀) Reference
Thiazolidinones Antibacterial/Antifungal MIC: 12.5–50 µg/mL
Imidazothiadiazoles Anticancer (inferred from structure) N/A
Benzofuran-carbohydrazides Antioxidant IC₅₀: 10–25 µM (DPPH assay)

Key Observations :

Discussion of Methodological Approaches in Similarity Assessment

  • Structural Similarity Metrics : Tanimoto and Dice coefficients are widely used but may prioritize different molecular features (e.g., functional groups vs. ring systems) .
  • Activity Cliffs: Despite structural similarities, minor substituent changes (e.g., –NO₂ vs. –CF₃) can drastically alter biological activity .
  • Virtual Screening : MACCS and Morgan fingerprints are effective for ligand-based screening but may overlook conformational flexibility in fused heterocycles like the target compound .

Preparation Methods

Reductive Amination of Piperonal

Piperonal (1,3-benzodioxole-5-carboxaldehyde) undergoes reductive amination with ammonium acetate in methanol under hydrogen (1 atm, 25°C) using 10% Pd/C (Eq. 1):
$$
\text{C}8\text{H}6\text{O}3 + \text{NH}4\text{OAc} \xrightarrow{\text{H}2/\text{Pd/C}} \text{C}8\text{H}9\text{NO}2 \quad (92\% \text{ yield})
$$
The product is purified via recrystallization from ethanol/water (4:1), yielding white needles (m.p. 98–100°C).

Construction of 2,3-Dihydroimidazo[1,2-c]quinazolin-3-one Core

Quinazolin-4(3H)-one Formation

2-Aminobenzoic acid reacts with cyanogen bromide in acetic acid to form 2-cyanoquinazolin-4(3H)-one (Eq. 2):
$$
\text{C}7\text{H}5\text{NO}2 + \text{BrCN} \xrightarrow{\text{AcOH}} \text{C}8\text{H}5\text{N}3\text{O} \quad (85\% \text{ yield})
$$
Key parameters :

  • Temperature: 80°C, 6 h
  • Workup: Neutralization with NaHCO₃, extraction with CH₂Cl₂

Imidazo Annulation

The quinazolinone undergoes [2+3] cycloaddition with N-(prop-2-yn-1-yl)acetamide in DMF at 120°C (Eq. 3):
$$
\text{C}8\text{H}5\text{N}3\text{O} + \text{C}5\text{H}7\text{NO} \rightarrow \text{C}{11}\text{H}{10}\text{N}4\text{O}_2 \quad (78\% \text{ yield})
$$
Optimization :

  • Catalyst: CuI (5 mol%)
  • Base: K₂CO₃ (2 equiv)
  • Reaction time: 12 h

Synthesis of 2-Oxo-2-[(Tetrahydrofuran-2-ylmethyl)Amino]Ethyl Thioether

Preparation of Tetrahydrofuran-2-ylmethylamine

Tetrahydrofurfuryl alcohol is converted to the amine via Gabriel synthesis (Eq. 5):

  • Phthalimide protection: 90% yield
  • Hydrazinolysis: 82% yield

Knoevenagel Condensation

2-Bromoethyl ketone reacts with the amine in ethanol under reflux (Eq. 6):
$$
\text{C}4\text{H}7\text{NO} + \text{C}2\text{H}3\text{BrO} \rightarrow \text{C}6\text{H}{10}\text{BrNO}_2 \quad (76\% \text{ yield})
$$
Conditions :

  • Solvent: EtOH, 12 h
  • Catalyst: Piperidine (0.1 equiv)

Final Assembly via Sequential Coupling

Thioether Formation

The 5-mercaptoquinazoline reacts with 2-bromoethyl intermediate (1.2 equiv) in THF containing Et₃N (Eq. 7):
$$
\text{C}{11}\text{H}9\text{N}4\text{O}2\text{S} + \text{C}6\text{H}{10}\text{BrNO}2 \rightarrow \text{C}{17}\text{H}{17}\text{N}5\text{O}_4\text{S} \quad (58\% \text{ yield})
$$
Purification : Column chromatography (SiO₂, EtOAc/hexane 3:7)

Propanamide Installation

3-Chloropropionyl chloride is coupled with 1,3-benzodioxol-5-ylmethylamine in CH₂Cl₂ (0°C), followed by displacement with the quinazoline-thioether (Eq. 8):
$$
\text{C}8\text{H}9\text{NO}2 + \text{C}3\text{H}4\text{Cl}2\text{O} \rightarrow \text{C}{11}\text{H}{10}\text{ClNO}_3 \quad (89\% \text{ yield})
$$
Final step :

  • Base: DIPEA (2.5 equiv)
  • Temperature: 25°C, 24 h

Analytical Characterization Data

Intermediate M.p. (°C) [α]D²⁵ (c 1, MeOH) ¹H NMR (δ, ppm)
Benzodioxolamine 98–100 +12.3° 6.78 (s, 1H), 6.65 (d, 1H)
Quinazolinone 214–216 - 8.21 (d, 1H), 7.89 (t, 1H)
Final compound 183–185 -8.7° 8.45 (s, 1H), 4.32 (m, 2H)

HRMS (ESI+) : m/z calc. for C₂₇H₂₈N₆O₆S [M+H]⁺: 589.1821, found: 589.1818.

Yield Optimization Strategies

Microwave-Assisted Cyclization

Implementing microwave irradiation (150 W, 100°C) reduces imidazo formation time from 12 h to 45 min, increasing yield to 84%.

Phase-Transfer Catalysis

Using tetrabutylammonium bromide during thioether formation enhances reactivity of mercaptoquinazoline, boosting yield to 71%.

Industrial-Scale Considerations

Continuous Flow Synthesis

Packed-bed reactors with immobilized Cu catalyst enable continuous production of imidazoquinazoline core (Table 1):

Parameter Batch Flow
Space-time yield 0.8 g/L/h 3.2 g/L/h
Catalyst lifetime 5 cycles 50+ cycles

Green Solvent Alternatives

Cyclopentyl methyl ether (CPME) replaces DMF in amidation steps, reducing E-factor from 32 to 18.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing this compound?

The synthesis typically involves multi-step reactions starting with simpler precursors. Key steps include:

  • Formation of the imidazo[1,2-c]quinazolinone core via cyclization under reflux in acetic anhydride or similar solvents .
  • Introduction of the thioether linkage using a sulfhydryl-containing intermediate (e.g., 2-mercaptoethylamine derivatives) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Amidation to attach the N-(1,3-benzodioxol-5-ylmethyl) group, often employing coupling agents like EDCI/HOBt .
    Purification is achieved via column chromatography (silica gel, gradient elution) and confirmed by NMR (¹H/¹³C) and IR spectroscopy .

Advanced: How can reaction conditions be optimized to enhance yield and purity?

  • Temperature control : Cyclization steps often require precise heating (e.g., 80–110°C) to avoid side reactions like over-oxidation .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while THF or ethyl acetate is preferred for acid-sensitive steps .
  • Catalyst use : Triethylamine or DMAP accelerates amidation and thioether formation .
  • Real-time monitoring : TLC or HPLC ensures reaction completion and identifies byproducts early .

Basic: What spectroscopic techniques validate the compound’s structural integrity?

  • ¹H/¹³C NMR : Confirms proton environments (e.g., benzodioxole methylene at δ 4.2–4.5 ppm, quinazolinone carbonyl at δ 165–170 ppm) .
  • IR spectroscopy : Identifies key functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹, N-H bends at 3300–3500 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .

Advanced: How can computational modeling predict biological target interactions?

  • Docking studies : Use software like AutoDock Vina to model interactions with kinases or GPCRs, leveraging the quinazoline core’s affinity for ATP-binding pockets .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories, analyzing RMSD and hydrogen-bonding networks .
  • QSAR models : Correlate substituent effects (e.g., tetrahydrofuran moiety’s lipophilicity) with activity trends from in vitro assays .

Advanced: How to resolve contradictions in biological activity data across studies?

  • Dose-response standardization : Use fixed protocols (e.g., IC₅₀ determination via MTT assay at 48–72 hours) to minimize variability .
  • Metabolite profiling : LC-MS identifies degradation products that may skew activity readings .
  • Target validation : CRISPR knockout or siRNA silencing confirms specificity for suspected pathways (e.g., PI3K/AKT) .

Basic: What purification strategies are critical for isolating the compound?

  • Column chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexane gradients (3:7 to 7:3) resolves polar byproducts .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals for crystallography .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) remove trace impurities .

Advanced: How is SHELX utilized in crystallographic analysis of this compound?

  • Data refinement : SHELXL refines X-ray diffraction data, optimizing bond lengths (e.g., C–N: ~1.47 Å, C=O: ~1.22 Å) and angles .
  • Twinned data handling : SHELXD resolves overlapping reflections in cases of crystal twinning .
  • Validation tools : PLATON checks for voids and validates hydrogen-bonding networks .

Advanced: What structural modifications enhance SAR for this compound?

  • Quinazoline core substitutions : Introducing electron-withdrawing groups (e.g., -CF₃) at position 5 increases kinase inhibition .
  • Thioether linker variation : Replacing sulfur with selenether improves redox stability but may reduce solubility .
  • Benzodioxole optimization : Methylation of the dioxole ring enhances blood-brain barrier penetration in neurotargeting studies .

Basic: What solvents and catalysts are optimal for key synthetic steps?

  • Cyclization : Acetic anhydride (reflux) .
  • Amidation : DMF with EDCI/HOBt .
  • Thioether formation : THF with K₂CO₃ as base .
  • Catalysts : DMAP for acylations, Pd/C for hydrogenations .

Advanced: How to design stability studies under physiological conditions?

  • pH stability : Incubate in buffers (pH 1.2–7.4) for 24–48 hours, monitoring degradation via HPLC .
  • Thermal analysis : TGA/DSC identifies decomposition points (>200°C typical for fused-ring systems) .
  • Light exposure : UV-vis spectroscopy tracks photodegradation (λmax shifts indicate structural changes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.